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Compound of Interest

Compound Name: JNJ-10258859

Cat. No.: B1672989 Get Quote

Notice: Publicly available information regarding the specific off-target effects, selectivity profile,

and detailed experimental data for the compound JNJ-10258859 is not available at this time.

Preclinical and clinical data for many investigational compounds are often proprietary and not

fully disclosed in public databases or scientific literature until later stages of drug development

or after regulatory approval.

This guide, therefore, provides a comprehensive framework for evaluating the potential off-

target effects of a kinase inhibitor like JNJ-10258859, based on established methodologies and

industry best practices. It is intended to serve as a template for researchers, scientists, and

drug development professionals on the types of data, experimental protocols, and analyses

that are critical for a thorough off-target assessment.

Introduction to Off-Target Effects in Kinase
Inhibitors
Kinase inhibitors are a cornerstone of modern pharmacology, targeting the large family of

protein kinases that play a central role in cellular signaling. However, due to the conserved

nature of the ATP-binding pocket across the human kinome, achieving absolute target

specificity is a significant challenge. Off-target effects, where a drug modulates the activity of

kinases other than its intended target, can lead to unforeseen physiological consequences,

ranging from therapeutic benefits in new indications to adverse drug reactions. A rigorous

evaluation of a compound's selectivity profile is therefore a mandatory step in preclinical drug

development.
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Methodologies for Assessing Off-Target Effects
A multi-pronged approach is essential for a comprehensive understanding of a compound's off-

target profile. This typically involves a combination of in vitro biochemical assays, cell-based

assays, and in vivo studies.

In Vitro Kinase Profiling
Objective: To determine the binding affinity or inhibitory activity of a compound against a broad

panel of purified kinases.

Experimental Protocol: Kinome Scanning (e.g., KINOMEscan™)

Assay Principle: This is a competition binding assay. The compound of interest is tested for

its ability to displace a proprietary, immobilized ligand from the ATP-binding site of a large

number of kinases. The amount of kinase bound to the immobilized ligand is quantified,

typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower

amount of bound kinase in the presence of the test compound indicates stronger binding of

the compound to the kinase.

Procedure:

A library of human kinases, each tagged with a unique DNA barcode, is utilized.

The test compound (e.g., JNJ-10258859) is incubated at a fixed concentration (commonly

1 µM or 10 µM) with each kinase from the panel in the presence of an immobilized,

broadly active kinase inhibitor.

After reaching equilibrium, the amount of kinase bound to the solid support is measured by

qPCR of the DNA tag.

The results are typically expressed as "percent of control" (%Ctrl), where the control is a

vehicle (e.g., DMSO) treated sample. A lower %Ctrl value signifies stronger binding and

potential inhibition.

Data Interpretation: A common threshold for identifying significant off-target interactions is a

%Ctrl value below a certain cutoff (e.g., <10% or <35%). Hits from this primary screen are
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then typically followed up with dose-response assays to determine the dissociation constant

(Kd) or IC50 value for each identified off-target kinase.

Data Presentation:

The results of a kinome scan are best presented in a tabular format, highlighting the most

potent off-target hits.

Table 1: Illustrative Kinome Scan Data for a Hypothetical Kinase Inhibitor

Kinase Target Percent of Control (%) @ 1 µM

Primary Target 0.5

Off-Target Kinase A 2.1

Off-Target Kinase B 5.8

Off-Target Kinase C 15.3

Off-Target Kinase D 30.7

... (other kinases) ...

Table 2: Illustrative IC50/Kd Values for Confirmed Off-Target Hits

Kinase Target IC50 / Kd (nM)

Primary Target 5

Off-Target Kinase A 50

Off-Target Kinase B 250

Cellular Target Engagement and Pathway Analysis
Objective: To confirm that the identified off-target interactions observed in biochemical assays

translate to functional consequences within a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
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Assay Principle: CETSA is based on the principle that the binding of a ligand (drug) to its

target protein stabilizes the protein, leading to an increase in its melting temperature.

Procedure:

Intact cells are treated with the test compound or vehicle.

The cells are then heated to a range of temperatures.

After heating, the cells are lysed, and the soluble fraction of the target and off-target

proteins is quantified by methods such as Western blotting or mass spectrometry.

A shift in the melting curve to a higher temperature in the presence of the compound

indicates target engagement.

Data Interpretation: A rightward shift in the melting curve for a suspected off-target kinase in

compound-treated cells compared to vehicle-treated cells confirms that the drug engages

this target in a physiological environment.

Signaling Pathway Visualization:

Understanding the signaling pathways of both the primary target and the identified off-targets is

crucial for predicting the potential physiological consequences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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